2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
2-Cyano-N-(4-methyl-2-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively used as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to their diverse biological activities . .
Mode of Action
Cyanoacetamide derivatives, in general, are known to interact with their targets through the carbonyl and cyano functions of these compounds . These functions enable reactions with common bidentate reagents to form various heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Result of Action
Many derivatives of cyanoacetamide are reported to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-methyl-2-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 4-methyl-2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Often require the use of nucleophiles like amines or thiols.
Reduction Reactions: Commonly use hydrogen gas and a palladium catalyst.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Derivatives: Formed through substitution reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(4-chlorophenyl)acetamide
Uniqueness
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to differences in the biological activities and applications of the compound compared to its analogs .
Properties
IUPAC Name |
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXLADPBCWKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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